4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Overview
Description
“4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” is a biochemical used for proteomics research . It has been synthesized as a potent fungicidal agent . It also inhibits the growth of kinetoplastid parasites (Trypanosoma cruzi and Leishmania mexicana) in vitro .
Synthesis Analysis
The synthesis of “4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” involves several artificial paths and varied physico-chemical factors . The compound was synthesized by fluorination of a novel nitro precursor with [18F]KF in the presence of Kryptofix 222 .Molecular Structure Analysis
The molecular formula of “4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” is C10H6FN3O3S, with a molecular weight of 267.24 . In the crystal structure, weak intermolecular C—H⋯N and N—H⋯N hydrogen bonds are found .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” are complex and involve several steps . The compound is used to obtain free carbene particles and complexed with transition metals .Scientific Research Applications
Synthesis and Structural Studies
- Coordination Networks and Nonlinear Optical Properties : The hydrothermal synthesis method employing 4-fluoro-N-(1H-tetrazol-5-yl)benzamide among other tetrazolate-yl acylamide tectons with cadmium dichloride resulted in crystalline coordination networks with significant second harmonic generation efficiencies. This study highlights the impact of substituents in tetrazole-yl acylamide tectons on the structural topologies and nonlinear optical properties of the coordination networks (Liao et al., 2013).
Synthesis of Derivatives and Analogs
Synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one Derivatives : The study reports on new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one synthesized by cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. This includes compounds like 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides, highlighting their potential in chemical synthesis (Shlenev et al., 2017).
Synthesis of Fluoro Substituted Sulphonamide Benzothiazole Compounds : A study focusing on synthesizing novel compounds such as 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene (1,3) thiazolidin-4-one, which showed potential for antimicrobial activity. The research underlines the importance of fluoro substitutions in enhancing biodynamic properties (Jagtap et al., 2010).
Applications in Medical Imaging
- Radiosynthesis of Cyclin-Dependent Kinase-2 Inhibitor : A study detailed the radiosynthesis of an 18F-labeled cyclin-dependent kinase-2 inhibitor as a potential radiotracer for molecular imaging in vivo, employing positron emission tomography. This demonstrates the application of fluorine-substituted benzamides in medical imaging (Svensson et al., 2011).
Antimicrobial Activities
- **Synthesis of Thiazole and Thiazolidine Derivatives for Antimicrobial Screening**: Research into synthesizing 5-arylidene derivatives of fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activity. These compounds, particularly those with a fluorine atom in the benzoyl group, exhibited enhanced activity against various bacterial and fungal strains, underscoring the potential of fluorine-substituted benzamides in antimicrobial applications (Desai et al., 2013).
Future Directions
properties
IUPAC Name |
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O3S/c11-7-3-1-6(2-4-7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPQIICQNRTBPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407370 | |
Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
CAS RN |
326-05-6 | |
Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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